molecular formula C11H10N2O2 B13212415 5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile

5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile

Cat. No.: B13212415
M. Wt: 202.21 g/mol
InChI Key: DLJLKCKIXUJQNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyazetidinyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Formyl-2-(3-hydroxyazetidin-1-yl)benzamide
  • 5-Formyl-2-(3-hydroxyazetidin-1-yl)benzoic acid
  • 5-Formyl-2-(3-hydroxyazetidin-1-yl)benzylamine

Uniqueness

5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel molecules and the study of biological interactions .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile

InChI

InChI=1S/C11H10N2O2/c12-4-9-3-8(7-14)1-2-11(9)13-5-10(15)6-13/h1-3,7,10,15H,5-6H2

InChI Key

DLJLKCKIXUJQNT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2)C=O)C#N)O

Origin of Product

United States

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